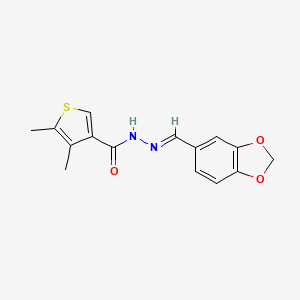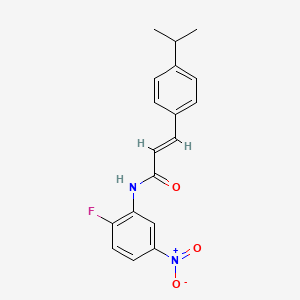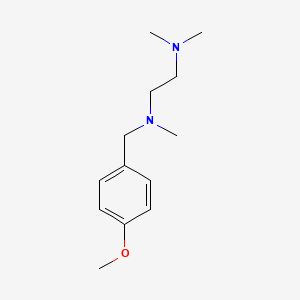![molecular formula C14H16N2O3 B5724613 N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as DMAC, is a synthetic compound that belongs to the class of chromene derivatives. DMAC has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Fluorescent Probes and Chemosensors
N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide has been reported as an efficient fluorescent probe and chemosensor, particularly for the selective detection of copper ions (Cu(II)) in aqueous solutions. Studies demonstrate its capability to selectively fluoresce in the presence of Cu(II) over other metal ions, offering a potential tool for chemical sensing and environmental monitoring (Bekhradnia et al., 2016).
Anticancer Research
This compound is of significant interest in anticancer research. It forms part of the structure of various anti-cancer agents, such as derivatives of 9-aminoacridine-4-carboxamide. These derivatives are studied for their ability to interact with DNA and have shown promising antitumor activities in vitro and in vivo, particularly against leukemia and solid tumors (Denny et al., 1987), (Deady et al., 2003).
Chemical Synthesis and Mechanistic Studies
In the field of organic chemistry, this compound is involved in various synthesis reactions and mechanistic studies. For example, its reaction kinetics with dimethylamine have been explored, providing insights into the formation of certain chemical structures (Davidson & Kaye, 1991). Additionally, it serves as an intermediate in the synthesis of new tricyclic products, contributing to the development of novel synthetic methods in organic chemistry (Fattahi et al., 2018).
Crystallographic Studies
Crystallographic studies involving this compound have been conducted to understand its molecular structure and potential interactions with DNA. Such studies are crucial in designing drugs with specific targeting abilities, particularly in anticancer therapies (Hudson et al., 1987).
Synthesis of Innovative Derivatives
Researchers have synthesized innovative derivatives containing the this compound structure. These derivatives are evaluated for various biological properties, including their potential as anticancer agents (Ramaganesh et al., 2010), (Matiadis et al., 2013).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-16(2)8-7-15-13(17)11-9-10-5-3-4-6-12(10)19-14(11)18/h3-6,9H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZMBNDDWQZMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
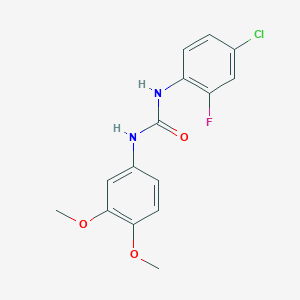
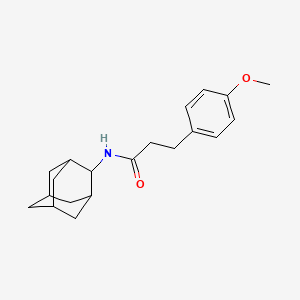
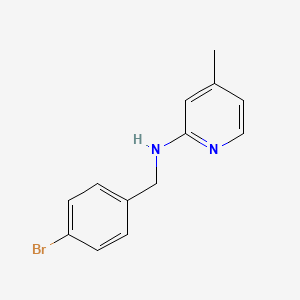
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
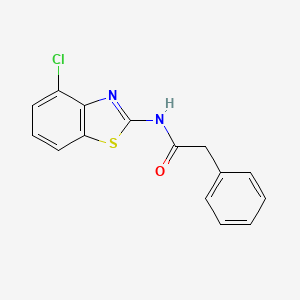
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
